2-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine
Description
2-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine (CAS: 1314353-57-5) is a pyrimidine derivative featuring a 2-methylpiperidine substituent at the 6-position and a methyl group at the 2-position of the pyrimidine ring. Pyrimidine-based compounds are pivotal in medicinal chemistry due to their versatility in hydrogen bonding, molecular recognition, and biological activity modulation .
Properties
Molecular Formula |
C11H18N4 |
|---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
2-methyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H18N4/c1-8-5-3-4-6-15(8)11-7-10(12)13-9(2)14-11/h7-8H,3-6H2,1-2H3,(H2,12,13,14) |
InChI Key |
SACFVRBGYWTDMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=NC(=NC(=C2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be employed to synthesize various substituted pyrimidine derivatives . This method involves the use of functionalized enamines, triethyl orthoformate, and ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. The choice of solvents, catalysts, and reaction temperatures are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
2-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Structural Difference : Replaces the 2-methylpiperidine group with a piperidine ring.
- Synthesis : Prepared via nucleophilic substitution, with crystallographic data confirming a planar pyrimidine ring and a dihedral angle of 29.41°–46.32° between the pyrimidine and substituent rings .
- Biological Relevance : Pyrimidine-piperidine hybrids are associated with antimicrobial and anticancer activities .
2-(4-Benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine
- Structural Difference : Incorporates a benzyl group on the piperidine ring and an additional methyl group on the pyrimidine amine.
- Properties : Higher molecular weight (calculated) and increased LogD (lipophilicity) due to the aromatic benzyl group, suggesting enhanced CNS penetration .
- Applications : Such modifications are common in kinase inhibitors, where aromatic groups stabilize hydrophobic binding pockets .
2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine
4-Methyl-6-phenylpyrimidin-2-amine
4-Chloro-6-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine
- Structural Difference : Contains a chlorinated pyrazole-piperidine substituent and a chlorine atom at the 4-position.
- Biological Relevance : Chloropyrimidines are common in antiparasitic and anticancer drug design .
Physicochemical and Pharmacokinetic Comparisons
| Compound Name | Molecular Weight | LogD (Predicted) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| 2-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine | ~235.3 | ~2.1 | 2-Methylpyrimidine, 2-methylpiperidine | CNS-targeted therapies |
| 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | ~207.3 | ~1.8 | Piperidine | Antimicrobial agents |
| 2-(4-Benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine | ~325.4 | ~3.5 | Benzyl, dimethylamine | Kinase inhibitors |
| 4-Chloro-6-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine | ~423.7 | ~4.2 | Dichlorophenyl, pyrazole | Antiparasitic agents |
Biological Activity
2-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article focuses on its synthesis, biological properties, and applications in medicinal chemistry, particularly its interactions with various biological targets.
The compound's molecular formula is with a molecular weight of approximately 206.29 g/mol. Its structure features a pyrimidine ring substituted with a methyl group and a 2-methylpiperidin-1-yl group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1412957-44-8 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclization Reactions : Utilizing catalysts like ZnCl₂ to facilitate the formation of the pyrimidine ring.
- Substitution Reactions : Targeting nitrogen atoms in the pyrimidine for nucleophilic substitutions.
These methods are optimized for yield and purity, making the compound suitable for further biological testing.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various diseases. For instance, it may inhibit certain enzymes that play a role in disease pathways, thereby exerting therapeutic effects.
Case Studies and Research Findings
Research has indicated that derivatives of piperidine, including this compound, exhibit promising activities against various biological targets:
- Antimicrobial Activity : Studies have shown that similar compounds possess significant antimicrobial properties, suggesting potential applications in treating infections.
- Anticancer Properties : The compound's structure allows it to inhibit cancer cell proliferation in vitro, particularly against specific cancer lines.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for treatments related to neurodegenerative diseases.
Comparative Analysis
The biological activity of this compound can be compared with other piperidine derivatives:
| Compound Name | Biological Activity |
|---|---|
| 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine | Anticancer |
| 1-methyl-3-naphthalen-2-yl-pyrazolo[3,4-d]pyrimidin | Antimicrobial |
| 2-Methyl-6-(3-methylpiperidin-1-yl)pyrimidin-4-amine | Antiparasitic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
